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Compound of Interest

Compound Name: Pyridine-4-aldoxime

Cat. No.: B7857832 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Pyridine-4-aldoxime
(CAS 696-54-8), a crucial molecule in medicinal chemistry and organic synthesis.[1][2] As a

reactivator of acetylcholinesterase inhibited by organophosphates, its structural confirmation is

paramount.[2] This document offers a detailed interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental

principles to ensure robust characterization for drug development and research professionals.

Molecular Structure and Spectroscopic Implications
Pyridine-4-aldoxime possesses a distinct structure that directly influences its spectroscopic

fingerprint. The molecule consists of a pyridine ring substituted at the 4-position with an

aldoxime functional group (-CH=N-OH). The key features to consider are:

Aromatic Pyridine Ring: The electron-withdrawing nitrogen atom and the aromatic system

create a distinct electronic environment, leading to characteristic signals in NMR and IR

spectroscopy.

Aldoxime Group: The C=N double bond and the hydroxyl (-OH) group give rise to specific,

identifiable signals. The presence of E/Z isomerism around the C=N bond can also influence

the spectra, although the E isomer is generally more stable and prevalent.[1]

Protons: The molecule has five protons in unique chemical environments: two pairs of

equivalent protons on the pyridine ring, one proton on the aldoxime carbon, and one

hydroxyl proton.
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To facilitate the discussion of NMR data, the following diagram illustrates the numbering

convention used for proton and carbon assignments.

Caption: Molecular structure of Pyridine-4-aldoxime with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For Pyridine-4-aldoxime, both ¹H and ¹³C NMR provide unambiguous

evidence of its structure.

The ¹H NMR spectrum reveals five distinct signals. The chemical shifts are highly dependent

on the solvent used; DMSO-d₆ is a common choice due to its ability to dissolve the compound

and show the labile OH proton.[3]

Data Summary in DMSO-d₆:
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Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Causality of
Chemical Shift

H-10 (-OH) ~12.45 Singlet (broad) 1H

The hydroxyl
proton is
highly
deshielded
due to its
attachment to
electronegativ
e oxygen and
potential
hydrogen
bonding.

H-2, H-6 ~8.83 Doublet 2H

These protons

are ortho to the

ring nitrogen,

which is strongly

electron-

withdrawing,

causing

significant

deshielding.

H-7 (-CH=N) ~8.40 Singlet 1H

The proton on

the C=N double

bond is in an

electron-poor

environment,

shifting it

downfield.

| H-3, H-5 | ~7.75 | Doublet | 2H | These protons are meta to the ring nitrogen and experience

less deshielding compared to H-2 and H-6. |

Note: Data sourced from ChemicalBook, acquired at 300 MHz in DMSO.[3] Precise chemical

shifts and coupling constants can vary slightly based on solvent, concentration, and instrument
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frequency.

Expert Interpretation: The downfield shift of the pyridine protons (H-2,6 and H-3,5) compared to

benzene (~7.3 ppm) is a classic indicator of the heteroaromatic system. The protons at the 2

and 6 positions are most affected by the inductive effect of the adjacent nitrogen atom. The

broad singlet for the oxime proton (H-10) is characteristic and its chemical shift is highly

sensitive to solvent and temperature. The sharp singlet for the imine proton (H-7) confirms the

aldoxime structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the

carbon skeleton.

Data Summary:

Signal Assignment Chemical Shift (δ, ppm) Causality of Chemical Shift

C-2, C-6 ~150.5
The carbons adjacent to
the ring nitrogen are
significantly deshielded.

C-7 (CH=N) ~148.0

The imine carbon is in a

deshielded environment due to

the double bond to nitrogen.

C-4 ~140.0
The substituted carbon of the

pyridine ring.

| C-3, C-5 | ~120.5 | These carbons are shielded relative to C-2 and C-6. |

Note: Representative data; exact shifts may vary. Sourced from various chemical databases

which reference primary data from suppliers like Aldrich Chemical Company, Inc.[1][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Key IR Absorptions:
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Frequency Range
(cm⁻¹)

Intensity Assignment Vibrational Mode

3400 - 3100 Strong, Broad O-H
Stretching
(Hydrogen-bonded)

~3050 Medium Aromatic C-H Stretching

~1650 Medium-Strong C=N (oxime) Stretching

1600 - 1450 Medium-Strong C=C, C=N (ring)
Aromatic Ring

Stretching

| ~990 | Strong | N-O | Stretching |

Expert Interpretation: The most prominent feature in the IR spectrum is the broad, strong

absorption band in the 3400-3100 cm⁻¹ region, which is definitive for the hydrogen-bonded O-H

group of the oxime. The presence of sharp peaks around 1600-1450 cm⁻¹ confirms the

aromatic pyridine ring. The C=N stretching of the oxime group is also a key diagnostic peak,

typically appearing around 1650 cm⁻¹. The strong N-O stretch further corroborates the oxime

functionality.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Pyridine-4-aldoxime, the molecular formula is C₆H₆N₂O, with a molecular

weight of 122.12 g/mol .[1][3][5]

Expected Mass Spectrum Data:

Molecular Ion (M⁺): A prominent peak at m/z = 122, corresponding to the intact molecule.[3]

Key Fragments:

[M-OH]⁺ (m/z = 105): Loss of the hydroxyl radical is a common fragmentation pathway for

oximes.

[M-H₂O]⁺ (m/z = 104): Loss of water can also occur.
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Pyridine-related fragments: Peaks corresponding to the pyridyl cation or related structures.

Expert Interpretation: The observation of the molecular ion peak at m/z 122 confirms the

molecular weight of the compound.[3] The fragmentation pattern, particularly the loss of a

hydroxyl group (17 Da), provides strong evidence for the aldoxime structure. PubChem lists

predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 123.05529,

which is essential for advanced mass spectrometry techniques like ion mobility-mass

spectrometry.[6]

Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are

recommended.

Sample Preparation

Data Acquisition

Data Analysis

Pyridine-4-aldoxime
(High Purity)

Dissolve in
Appropriate Solvent

(e.g., DMSO-d6 for NMR,
CH2Cl2 for MS)

NMR Spectrometer
(¹H, ¹³C)

FTIR Spectrometer
(ATR or KBr)

Mass Spectrometer
(ESI or EI)

Process Raw Data
(FT, Baseline Correction)

Interpret Spectra
(Peak Picking, Assignment) Corroborate Structures
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Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Sample Preparation: Accurately weigh ~5-10 mg of Pyridine-4-aldoxime and dissolve it in

~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher.

Tune and shim the instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO

at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance

(ATR) crystal.

Sample Application: Place a small amount of the solid Pyridine-4-aldoxime sample directly

onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32

scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: Perform an ATR correction if necessary and present the data in terms of

transmittance or absorbance.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.
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Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer

(e.g., Quadrupole or Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas

flow) for the compound.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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